1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea
Description
Properties
CAS No. |
33059-84-6 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-phenylcyclopropyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,15,16) |
InChI Key |
DMWZKJCRNDXAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NC(=O)NCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea typically involves the reaction of 2-phenylcyclopropylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Phenylcyclopropylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Condensation Reactions
The urea moiety can participate in condensation reactions with electrophiles, influenced by its chloroethyl and cyclopropyl substituents. For example:
-
Electrophilic Attack : The chloroethyl group may act as a leaving group under nucleophilic conditions, enabling cross-linking or adduct formation.
-
Cyclopropyl Reactivity : The phenylcyclopropyl group could undergo ring-opening reactions under specific conditions (e.g., acidic or thermal stress), though this is less documented.
Nucleophilic Substitution
The chloroethyl group’s reactivity is a key feature:
-
Mechanism : Chloride acts as a leaving group, enabling substitution with nucleophiles (e.g., hydroxide, amines).
-
Conditions : Typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .
Hydrolysis and Degradation
Urea derivatives are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Breaks the urea into carbamic acid derivatives, potentially releasing CO₂ and forming amines .
-
Basic Hydrolysis : Converts urea into ammonium carbamate intermediates, leading to amines and bicarbonate .
Comparison with Analogous Compounds
Biological and Pharmaceutical Relevance
While not directly detailed in the provided sources, analogous ureas (e.g., nitrosourea derivatives) are studied for anticancer activity via kinase inhibition. The chloroethyl group’s alkylating potential and the cyclopropyl moiety’s lipophilicity may contribute to targeting specific biological pathways.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phenylcyclopropyl group may enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The biological activity of chloroethyl-substituted ureas is influenced by the substituent on the urea’s nitrogen. Below is a comparative analysis with key analogs:
Structural and Physicochemical Properties
*Inferred from analogs; †Estimated based on cyclopropane’s contribution to hydrophobicity.
Cytotoxic Activity and Mechanisms
- Phenothiazine Derivatives: Compounds like 1-(2-chloroethyl)-3-(2-chloro-phenothiazin-10-yl)propylurea exhibit high cytotoxicity, correlating with their dipole moments (δμ) and molecular orbital energies (e.g., π-LUMO = -1.2 eV). The chloroethyl group facilitates alkylation, while the phenothiazine moiety enhances DNA intercalation .
- Dicyclopropylmethyl Analogs : The compact dicyclopropylmethyl group in 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea may improve blood-brain barrier penetration due to moderate logP (2.12), though cytotoxic data are unavailable .
Comparison with Chloroethylnitrosoureas
While nitrosoureas (e.g., BCNU, CCNU) differ by the presence of a nitroso group, their mechanisms offer context for chloroethyl urea derivatives:
Mechanistic Differences
Mechanistic Implications and Optimization
- Structural modifications (e.g., cyclopropane rings) may enhance DNA adduct stability .
- Solubility and Distribution : High logP (e.g., ~2.5 for the target compound) aligns with ’s recommendation for optimal solubility in antitumor agents .
- Dipole Moments: Phenothiazine ureas with high δμ (>4 D) show superior cytotoxicity, suggesting that the target compound’s dipole (influenced by phenylcyclopropyl) could be a key predictor of activity .
Biological Activity
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea, identified by its CAS number 33059-84-6, is a synthetic compound with notable potential in pharmaceutical research, particularly in oncology. This compound features a urea functional group linked to a chloroethyl group and a phenylcyclopropyl moiety, which contributes to its unique biological activity. This article explores its biological interactions, particularly its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 238.713 g/mol. The structural characteristics of this compound allow for modifications that may enhance its efficacy against specific cancer cell lines.
Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression, particularly targeting mutations such as JAK2 V617F. The presence of the chloroethyl and phenylcyclopropyl groups can stabilize or destabilize intermediates during biological reactions, influencing its interaction with various macromolecules like proteins and nucleic acids.
Biological Activity and Anticancer Potential
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant biological activity in cancer research. Its structural features are believed to modulate biological pathways relevant to tumor growth and survival.
- Interaction Profiles : Investigations into the interaction profiles of this compound reveal that it may bind to various biological macromolecules, which is crucial for understanding its mechanism of action as an anticancer agent.
-
Case Studies :
- A study conducted on cell lines exhibiting JAK2 mutations showed that compounds structurally similar to this compound could inhibit cell proliferation effectively.
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Urea linked to chloroethyl and cyclopropyl | Potential anticancer activity via JAK2 inhibition |
| 1-(2-Chloroethyl)-3-(2-indanyl)urea | Urea linked to chloroethyl and indanyl | Different cyclic structure may affect activity |
| 1-(2-Chloroethyl)-3-(3-phenylpropyl)urea | Urea linked to chloroethyl and phenylpropyl | Longer aliphatic chain could influence solubility |
| 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea | Urea linked to chloroethyl and methoxyphenyl | Methoxy group may enhance lipophilicity |
Synthesis Pathways
The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to achieve high yields and purity. The synthetic pathways often involve reactions between urea derivatives and chloroethyl compounds under specific catalytic conditions.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of urea derivatives typically involves coupling chloroethylamine with substituted phenylcyclopropyl isocyanates. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Temperature Control : Maintain reaction temperatures between 0–5°C during isocyanate addition to prevent side reactions.
- Catalysis : Lewis acids like ZnCl₂ (1–5 mol%) can enhance coupling efficiency .
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | THF, DCM (anhydrous) |
| Temperature | 0–5°C (isocyanate addition) |
| Catalyst | ZnCl₂ (1–5 mol%) |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles and spatial arrangement. For example, similar Ru-complexed urea derivatives exhibit a "three-legged piano-stool" geometry with Ru–N and Ru–Cl bond lengths of ~2.05–2.10 Å and ~2.35–2.40 Å, respectively .
- NMR Spectroscopy : Use H NMR to confirm urea NH peaks (δ 8.5–9.5 ppm) and C NMR to identify carbonyl carbons (δ 155–160 ppm).
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a = 15.0947, b = 13.3402, c = 15.4847 |
| β Angle | 116.026° |
| Volume (ų) | 2801.9 |
Advanced Research Questions
Q. How do intermolecular interactions in the solid state influence the stability and reactivity of this compound?
Methodological Answer:
Q. Experimental Strategy :
- Conduct variable-temperature XRD to study thermal stability.
- Compare Hirshfeld surfaces to quantify interaction strengths.
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed across different studies?
Methodological Answer:
- Dynamic Effects : Use VT-NMR (variable temperature) to assess conformational exchange. For example, splitting in H NMR signals may arise from restricted rotation of the phenylcyclopropyl group.
- Solvent Screening : Test polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to differentiate hydrogen-bonding effects.
Case Study :
In related nitrosoureas, conflicting C NMR data for carbonyl carbons (δ 155–165 ppm) were resolved by standardizing solvent and concentration .
Q. What computational models predict the metabolic pathways of chloroethylurea derivatives, and how do they correlate with experimental cytotoxicity data?
Methodological Answer:
Q. Table 3: Predicted vs. Experimental Metabolic Intermediates
| Intermediate | Predicted Half-life (h) | Experimental IC₅₀ (μM) |
|---|---|---|
| Chloroethylamine | 1.2 | 25.3 ± 2.1 |
| Cyclopropane-diol | 4.8 | >100 |
Q. How can researchers address contradictions in thermal stability data reported for urea derivatives?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform multiple heating cycles (5–10°C/min) to identify reversible vs. irreversible phase transitions.
- TGA-MS Coupling : Correlate mass loss (TGA) with evolved gases (MS) to distinguish decomposition pathways.
Example : Discrepancies in melting points (e.g., 143°C vs. 156°C) may arise from polymorphic forms or solvent retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
